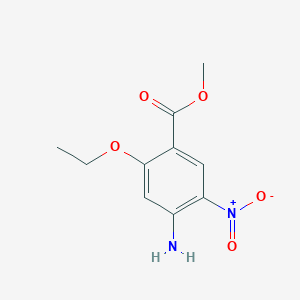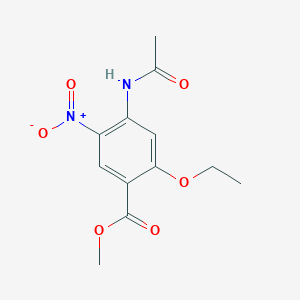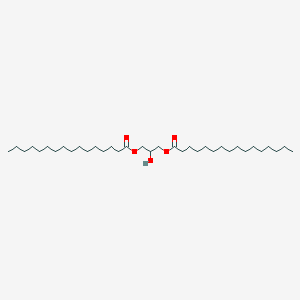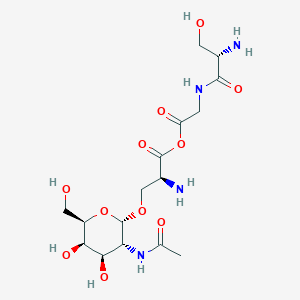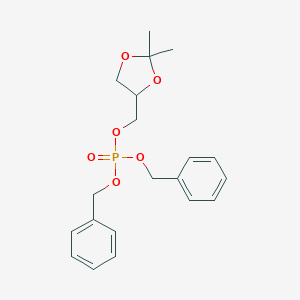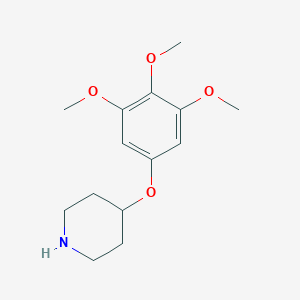
4-(3,4,5-Trimethoxyphenoxy)piperidine
説明
Molecular Structure Analysis
The molecular structure of 4-(3,4,5-Trimethoxyphenoxy)piperidine consists of a piperidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is substituted with three methoxy groups.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4,5-Trimethoxyphenoxy)piperidine include a molecular weight of 267.32 g/mol. The compound has a density of 1.095±0.06 g/cm3 and a predicted boiling point of 386.7±42.0 °C .科学的研究の応用
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, a compound with structural similarities to 4-(3,4,5-Trimethoxyphenoxy)piperidine, has been studied for its potential as a non-anticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Biochemical Studies
Research involving 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which includes compounds structurally related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, indicates a preferred conformation in methanol. These compounds have been analyzed for their potential impact on brain membranes and their inhibitory ability on 3H-GABA binding (Burgos et al., 1992).
Antiplatelet Activities
Studies on derivatives of piperlongumine, closely related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, show potential inhibitory effects on platelet aggregation, suggesting applications in cardiovascular health (Park et al., 2008).
Anti-inflammatory and Antioxidant Activities
Compounds derived from 4-hydroxy-piperidine, a relative of 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been synthesized and evaluated as anti-inflammatory agents. Their antioxidant activities and interactions with free radicals suggest potential therapeutic applications (Geronikaki et al., 2003).
Enantioselective Synthesis and Antioxidant Activity
Enantioselectively synthesized 3,4,5-trisubstituted piperidines, related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been studied for their antioxidant properties. Certain compounds in this category demonstrated significant radical-scavenging activities (Kim et al., 2016).
Structural and Conformational Studies
Various studies have explored the structural and conformational aspects of piperidine derivatives. These include insights into the stereochemistry and crystal structures, which are crucial for understanding their biochemical and pharmacological properties (Ahmed et al., 1985).
Safety And Hazards
特性
IUPAC Name |
4-(3,4,5-trimethoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-8-11(9-13(17-2)14(12)18-3)19-10-4-6-15-7-5-10/h8-10,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJUQDIBDEMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethoxyphenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)
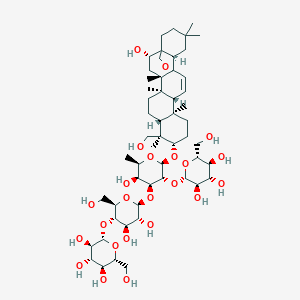
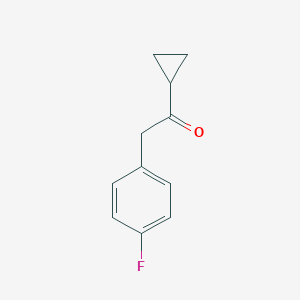
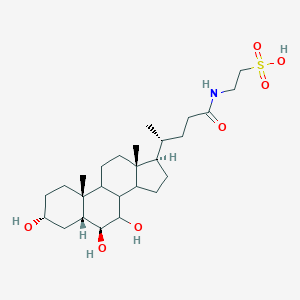
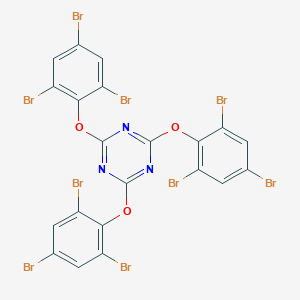
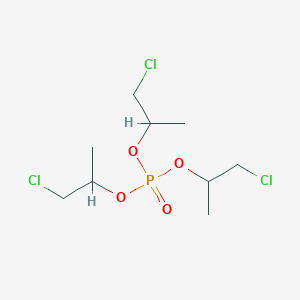
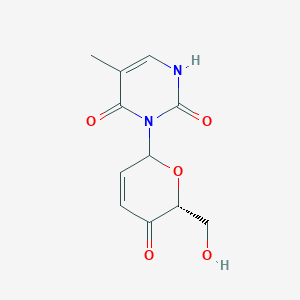
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
